molecular formula C21H23FN4O3S B12638563 N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

Cat. No.: B12638563
M. Wt: 430.5 g/mol
InChI Key: IOGXHBSFGBPFAV-KRWDZBQOSA-N
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Description

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylamino group, and a quinoxaline ring. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoxaline ring, followed by the introduction of the fluorophenyl and methylamino groups. The final step involves the addition of the methylsulfanyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and purity. Key considerations include the selection of solvents, reagents, and purification techniques to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and molecules with fluorophenyl or methylamino groups. Examples include:

  • **N-[(2S)-1-[(4-chlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-

Properties

Molecular Formula

C21H23FN4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

InChI

InChI=1S/C21H23FN4O3S/c1-30-11-10-17(20(28)23-12-14-6-8-15(22)9-7-14)25-21(29)26-13-19(27)24-16-4-2-3-5-18(16)26/h2-9,17H,10-13H2,1H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1

InChI Key

IOGXHBSFGBPFAV-KRWDZBQOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CC(=O)NC3=CC=CC=C32

Canonical SMILES

CSCCC(C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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